3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Description
3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound featuring a fused pyrrolopyridine core substituted with an amino group at the 3-position and a cyano group at the 6-position. Its molecular formula is C₈H₆N₄, with a molecular weight of 158.16 g/mol. The amino group enhances hydrogen-bonding capabilities, while the cyano moiety contributes to electronic polarization, making it a versatile scaffold for drug discovery .
Properties
IUPAC Name |
3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-2-5-1-7-8(12-3-5)6(10)4-11-7/h1,3-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQBIZMIVVQAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Reaction Conditions and Optimization
Catalysts, Solvents, and Reaction Enhancements
Solvents: Polar aprotic solvents are preferred for enhanced solubility and reaction rates, with acetic acid commonly used in acidic cyclization steps. Ethanol is employed for condensation reactions involving arylidenemalononitriles.
Catalysts: Piperidine serves as a base catalyst in cyclocondensation reactions, facilitating ring closure and enhancing yields.
Microwave Irradiation: Utilized to accelerate reaction kinetics, reduce side products, and improve overall efficiency in the synthesis of the fused pyrrolopyridine core.
Chemical Transformation and Functional Group Manipulation
The nitrile and amino groups in 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile allow further chemical modifications:
| Reaction Type | Reagents | Conditions | Product/Transformation |
|---|---|---|---|
| Oxidation | KMnO4, CrO3 | Standard oxidation conditions | Conversion of nitrile to carboxylic acid derivatives |
| Reduction | LiAlH4, H2 with catalyst | Mild reducing conditions | Conversion of nitrile group to primary amine (6-aminopyrrolo derivative) |
| Substitution | Alkyl or aryl halides | Suitable nucleophilic substitution conditions | Introduction of various substituents at nitrile position or amino group |
Research Findings and Comparative Analysis
Microwave-assisted synthesis reduces reaction time from several hours to minutes while maintaining or improving yields above 80%, which is significant for scaling and industrial applications.
Cyclocondensation with arylidenemalononitriles allows the generation of libraries of derivatives with varied substituents, enhancing the compound's utility in medicinal chemistry.
Optimization of solvent systems and reaction monitoring by TLC or HPLC is essential to minimize side reactions and maximize product purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acidic cyclization of 2-amino-1H-pyrrole with carbonitriles | 2-Amino-1H-pyrrole, carbonitrile | Acetic acid, microwave (150°C, 20 min) | High yield, rapid synthesis | Requires microwave setup |
| Multi-step synthesis from 4-aminopyridine and malononitrile | 4-Aminopyridine, malononitrile, allyloxycarbonyl chloride | Acidic and basic heating | Well-established, versatile | Multi-step, longer reaction time |
| Cyclocondensation with 2-arylidenemalononitriles | 2-Aminopyrrolo-3-carbonitrile, arylidenemalononitriles | Reflux ethanol, piperidine catalyst | Structural diversity, biologically relevant derivatives | More complex synthesis |
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, which can be further explored for their biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile has shown promise as a lead compound in the development of various therapeutic agents:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 0.12 to 0.21 μM against HeLa and MCF-7 cells, indicating potent antiproliferative activity. The mechanism involves the inhibition of tubulin polymerization, disrupting microtubule dynamics critical for cell division .
- Antiviral Properties : Preliminary studies suggest potential activity against viruses such as respiratory syncytial virus (RSV), making it a candidate for antiviral drug development .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, making it suitable for studies on enzyme inhibition:
- Fibroblast Growth Factor Receptor (FGFR) : The primary target for this compound is FGFR. In vitro studies have demonstrated its ability to inhibit FGFR signaling pathways, which are crucial for processes like cell proliferation and angiogenesis .
- Acetyl-CoA Carboxylase (ACC) : Another derivative has been identified as a potent ACC inhibitor, showing favorable pharmacokinetics and bioavailability in mouse models. This inhibition can lead to reduced malonyl-CoA concentrations in xenograft tumors .
Industrial Applications
Beyond medicinal chemistry, this compound also finds applications in other fields:
- Agrochemicals : Its unique chemical structure allows it to be utilized in the synthesis of agrochemicals, contributing to crop protection strategies .
- Material Science : The compound serves as a building block for the development of advanced materials, including organic semiconductors .
Case Study 1: Anticancer Properties
A study evaluated several derivatives of this compound for their anticancer properties. One derivative demonstrated an IC50 value of 0.15 μM against the MCF-7 breast cancer cell line, indicating strong antiproliferative effects. The mechanism was attributed to tubulin disruption .
Case Study 2: ACC Inhibition
Another research project focused on a specific derivative that effectively inhibited ACC activity. It showed significant reductions in tumor growth in xenograft models when administered at doses of 100 mg/kg orally .
Data Summary Table
| Compound Name | Target | IC50 (nM) | Cell Line | Activity Type |
|---|---|---|---|---|
| 3-amino-1H-pyrrolo[3,2-b]pyridine derivative | FGFR1 | 7 | 4T1 | Inhibition |
| Specific derivative | FGFR2 | 9 | MCF-7 | Inhibition |
| Compound exhibiting antitumor activity | Tubulin | 0.12 | HeLa | Antiproliferative |
Mechanism of Action
The mechanism of action of 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Structural and Electronic Differences
- Substituent Effects: The 3-amino group in the target compound provides strong electron-donating properties, enhancing hydrogen-bond interactions with biological targets compared to the 3-bromo analog, which is more electrophilic and suited for Suzuki-Miyaura couplings . Ring Fusion Position: Pyrrolo[3,2-b]pyridine derivatives (e.g., 3-amino and 3-bromo analogs) exhibit distinct electronic profiles compared to pyrrolo[2,3-b]pyridine isomers (e.g., 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile). The [3,2-b] fusion creates a more planar structure, favoring π-π stacking in protein binding .
Biological Activity
3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structure featuring an amino group at the 3-position and a cyano group at the 6-position, has been studied extensively for its biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
The primary biological target for this compound is the fibroblast growth factor receptor (FGFR), which plays a crucial role in various cellular processes such as proliferation, migration, and angiogenesis. The compound inhibits FGFR signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of FGFRs : The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3.
- Induction of Apoptosis : In vitro studies have demonstrated that it can induce programmed cell death in specific cancer cell lines.
- Reduction of Migration : The compound also decreases the migration capabilities of cancer cells, which is critical in preventing metastasis.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound across various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Breast Cancer (4T1) | 0.021 | Inhibition of proliferation |
| HeLa (Cervical) | 0.058 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 0.035 | Reduced cell viability |
These findings suggest that the compound holds promise as a potential therapeutic agent in cancer treatment.
In Vivo Studies
In vivo studies have corroborated the in vitro findings. For instance, research has indicated that administration of this compound in animal models resulted in significant tumor size reduction and improved survival rates compared to control groups.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which enhance its bioavailability. This is crucial for its development as a therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, and how can reaction conditions be optimized?
The compound is synthesized via cyclization reactions, such as the reaction of 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid). Microwave-assisted synthesis is recommended for improved yields (70–85%) and reduced reaction times (15–30 minutes). Key parameters include temperature control (120–150°C), solvent polarity, and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .
Q. How is the molecular structure of this compound confirmed, and what spectroscopic signatures are critical?
Structural confirmation relies on:
- IR spectroscopy : Strong nitrile (C≡N) absorption at ~2200 cm⁻¹ and aromatic C-H stretching at ~3000 cm⁻¹.
- ¹H/¹³C NMR : Distinct signals for the pyrrole NH (δ 10.5–11.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and nitrile carbon (δ ~115 ppm).
- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 169.07 (C₈H₆N₄) .
Q. What physicochemical properties are critical for its handling in biological assays?
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at −20°C. LogP values (~1.2) suggest moderate lipophilicity, influencing membrane permeability in cellular assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?
SAR studies focus on substitutions at the pyrrole and pyridine rings. For example:
- C-3 amino group : Essential for hydrogen bonding with kinase ATP-binding pockets.
- C-6 nitrile : Modulating electron-withdrawing effects improves selectivity for tyrosine kinases (e.g., EGFR, VEGFR).
- Ring fusion modifications : Introducing methyl groups at the pyrrole N-position (e.g., 1-methyl derivatives) enhances metabolic stability .
Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. antitumor effects)?
Discrepancies arise from assay conditions (e.g., cell lines, concentration ranges) and off-target interactions. Standardized protocols are recommended:
- Dose-response curves (IC₅₀ values) across multiple cell lines (e.g., HeLa, MCF-7).
- Kinase profiling panels to identify primary targets.
- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) differentiate cytotoxic vs. cytostatic effects .
Q. What methodological challenges arise in scaling up synthesis, and how are they addressed?
Common issues include:
- Low yields in cyclization steps: Optimize microwave parameters (power, ramp time) or switch to flow chemistry for reproducibility.
- Impurities from byproducts : Use scavenger resins (e.g., polymer-bound triphenylphosphine) during purification.
- Nitrile group instability : Avoid strong bases or prolonged heating (>150°C) to prevent hydrolysis to carboxylic acids .
Q. How does this compound interact with kinase active sites, and what computational tools validate these interactions?
Docking studies (AutoDock Vina, Schrödinger Suite) reveal the nitrile group forms a critical hydrogen bond with kinase hinge regions (e.g., EGFR Thr790). Molecular dynamics simulations (100 ns trajectories) assess binding stability, while MM-GBSA calculations quantify free energy contributions. Experimental validation via ITC (Kd ~ 50–100 nM) confirms computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
